N-乙基-L-亮氨酰胺

描述

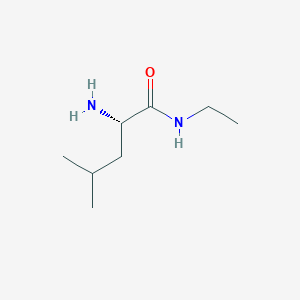

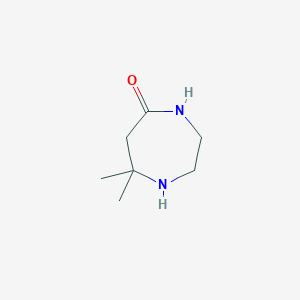

N-ethyl-L-leucinamide is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-ethyl-L-leucinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-L-leucinamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物医学研究:手性氨基酸分析

N-乙基-L-亮氨酰胺用于氨基酸的手性衍生化,以进行对映异构体分析。 此应用在生物医学研究中至关重要,尤其是在晚年抑郁症的研究中,氨基酸对映异构体的分离和定量对于识别潜在的生物标志物具有重要意义 .

制药:药物设计和转运蛋白靶向

在制药领域,类似于N-乙基-L-亮氨酰胺结构的氨基酸乙酰化等修饰,已被证明可以将分子摄取从一种转运蛋白类型转移到另一种转运蛋白类型。 这一原理有助于设计靶向特定转运蛋白的药物,从而优化药物递送和疗效 .

肽合成:溶液相肽合成

N-乙基-L-亮氨酰胺在肽合成中有所应用,特别是在溶液相合成中。 它的性质使其适用于形成蛋白质构建块的反应,而蛋白质对于各种生物功能和工业应用至关重要 .

生物技术:酶底物和结构研究

在生物技术研究中,像N-乙基-L-亮氨酰胺这样的化合物作为酶促反应的底物。 例如,它用于用谷氨酸脱氢酶反应测定释放的氨,这对理解酶动力学和功能至关重要 .

环境科学:纳米粒子功能化

虽然与N-乙基-L-亮氨酰胺没有直接关系,但功能化分子的原理可以应用于环境科学。 例如,磁性纳米粒子 (MNP) 被功能化以增强其反应性和环境修复能力,这一概念可能扩展到N-乙基-L-亮氨酰胺的功能化以用于环境应用 .

化学拆分:旋光性和测定

N-乙基-L-亮氨酰胺的旋光性被用于N-酰基氨基酸的化学拆分。 此过程是生产光学纯物质的基础,这是生产各种药物和精细化学品的关键步骤 .

作用机制

Target of Action

N-ethyl-L-leucinamide primarily targets the monocarboxylate transporter type 1 (MCT1) and organic anion transporters (OAT1 and OAT3) . These transporters are responsible for the uptake of small-molecule drugs into cells .

Mode of Action

The acetylation of leucine, a process that forms N-ethyl-L-leucinamide, switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to MCT1, OAT1, and OAT3 . This switch bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Biochemical Pathways

N-ethyl-L-leucinamide enters metabolic pathways, and its effects are mediated via its metabolic products . The acetylation of leucine, which forms N-ethyl-L-leucinamide, reveals a way for the rational design of drugs to target anion transporters .

Pharmacokinetics

The pharmacokinetic factors may play a major role in the mechanism of action and efficacy of N-ethyl-L-leucinamide as a drug . The enantiomers of N-ethyl-L-leucinamide show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .

Result of Action

The result of N-ethyl-L-leucinamide’s action is the activation of leucine-mediated signaling and metabolic processes inside cells . This is achieved by bypassing LAT1, the rate-limiting step in these processes .

生化分析

Biochemical Properties

N-ethyl-L-leucinamide plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism and protein interactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aminoacyl-tRNA synthetases, which are crucial for protein synthesis. These interactions typically involve the formation of hydrogen bonds and other non-covalent interactions, facilitating the incorporation of N-ethyl-L-leucinamide into growing peptide chains .

Cellular Effects

N-ethyl-L-leucinamide influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, N-ethyl-L-leucinamide can modulate the activity of mTOR (mechanistic target of rapamycin) signaling pathways, which are essential for cell growth and proliferation. Additionally, it can influence the expression of genes involved in amino acid transport and metabolism, thereby impacting overall cellular function .

Molecular Mechanism

The molecular mechanism of N-ethyl-L-leucinamide involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, N-ethyl-L-leucinamide can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression, further influencing cellular processes .

属性

IUPAC Name |

(2S)-2-amino-N-ethyl-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-4-10-8(11)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAKRYUDLXZGCT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-Fluoro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1450079.png)